molecular formula C20H10O8 B8222626 5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid

5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid

Cat. No.: B8222626
M. Wt: 378.3 g/mol
InChI Key: YTPCJSUUMXVMBH-UHFFFAOYSA-N
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Description

5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid is an organic compound characterized by its unique structure, which includes a buta-1,3-diyne linkage between two isophthalic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid typically involves the coupling of dimethyl 5-ethynylisophthalate with a suitable alkyne under palladium-catalyzed conditions. A common procedure includes the use of copper(I) iodide and tetrakis(triphenylphosphine)palladium(0) as catalysts, with triethylamine as a base in a solvent such as toluene. The reaction is carried out under an inert atmosphere at elevated temperatures (around 85°C) for several hours, followed by purification through flash chromatography .

Industrial Production Methods

While specific industrial production methods for 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. These complexes can exhibit unique electronic, magnetic, and optical properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and ligands used in the coordination process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid is unique due to its buta-1,3-diyne linkage, which imparts distinct electronic properties and reactivity compared to similar compounds. This structural feature allows for the formation of more diverse and complex supramolecular architectures, enhancing its utility in materials science and coordination chemistry .

Properties

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)buta-1,3-diynyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O8/c21-17(22)13-5-11(6-14(9-13)18(23)24)3-1-2-4-12-7-15(19(25)26)10-16(8-12)20(27)28/h5-10H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPCJSUUMXVMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C#CC#CC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
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5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
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5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
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5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
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5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
Reactant of Route 6
5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid

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